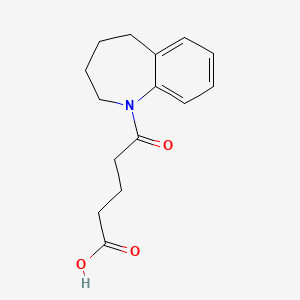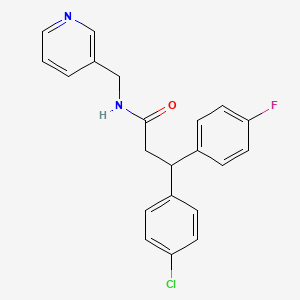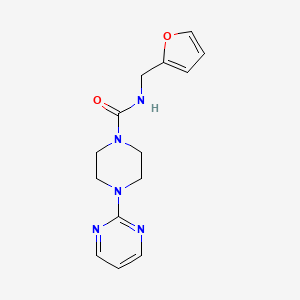
5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid
Descripción general
Descripción
5-Oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is a synthetic organic compound that features a benzazepine ring fused with a pentanoic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid typically involves the following steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized via reductive cyclization of 1,2-bis(cyanomethyl)benzene using hydrogen in the presence of Raney nickel in an alcoholic solution of ammonia at high pressure and 50°C.
Attachment of the Pentanoic Acid Moiety: The benzazepine intermediate is then reacted with a suitable pentanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the ketone group to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the pentanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized benzazepine derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzazepine-pentanoic acid derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology and Medicine:
- Investigated for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
- Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry:
- May be used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of 5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The benzazepine ring structure is known to interact with various molecular targets, potentially affecting signaling pathways involved in inflammation and pain.
Comparación Con Compuestos Similares
1-Benzazepine: Shares the benzazepine core but lacks the pentanoic acid moiety.
2-Benzazepine: Another isomeric form with different attachment points for the benzene ring.
3-Benzazepine: Similar structure but with variations in the ring fusion.
Uniqueness: 5-Oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is unique due to the presence of both the benzazepine ring and the pentanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives.
Propiedades
IUPAC Name |
5-oxo-5-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(9-5-10-15(18)19)16-11-4-3-7-12-6-1-2-8-13(12)16/h1-2,6,8H,3-5,7,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMFLADMQQOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4442564.png)
![N-(4-isopropylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442566.png)
![3-isobutyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4442574.png)
![N,4-dimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442583.png)
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B4442588.png)
![N-ethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442590.png)


![N-mesityl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442603.png)
![Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate](/img/structure/B4442611.png)
![N-(3,4-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442613.png)
![N-(3-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442617.png)
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4442622.png)

